2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol
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Overview
Description
2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol is an organic compound with the molecular formula C17H28ClNO. This compound is characterized by the presence of a chloro group, a dimethylamino group, and an octyl chain attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chlorophenol, dimethylamine, and octyl bromide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenols.
Substitution: Amino or thio-substituted phenols.
Scientific Research Applications
2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-[(dimethylamino)methyl]phenol
- 4-Octylphenol
- 2-Chloro-4-octylphenol
Uniqueness
2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol is unique due to the combination of its chloro, dimethylamino, and octyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5430-61-5 |
---|---|
Molecular Formula |
C17H28ClNO |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
2-chloro-6-[(dimethylamino)methyl]-4-octylphenol |
InChI |
InChI=1S/C17H28ClNO/c1-4-5-6-7-8-9-10-14-11-15(13-19(2)3)17(20)16(18)12-14/h11-12,20H,4-10,13H2,1-3H3 |
InChI Key |
KIOFRKLFSYNVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)Cl)O)CN(C)C |
Origin of Product |
United States |
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